An In-depth Technical Guide to 4-Fluorocinnamic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Fluorocinnamic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorocinnamic acid, a halogenated derivative of cinnamic acid, is a versatile organic compound that has garnered significant interest in various scientific and industrial fields. Its unique physicochemical properties, conferred by the presence of a fluorine atom on the phenyl ring, make it a valuable building block in the synthesis of pharmaceuticals, advanced materials, and other specialty chemicals.[1][2] The fluorine substitution can enhance lipophilicity, metabolic stability, and binding affinity of molecules, making it a desirable feature in drug design.[1][3] This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-Fluorocinnamic acid, with a focus on experimental details and data presentation for a technical audience.
Core Properties of 4-Fluorocinnamic Acid
4-Fluorocinnamic acid is a white to off-white or light yellow crystalline powder at room temperature.[4][5][6] Its fundamental properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇FO₂ | [4][5] |
| Molecular Weight | 166.15 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | [5][7] |
| Melting Point | 209-210 °C | [6][8] |
| Boiling Point | 302.6 °C at 760 mmHg | [4] |
| Density | 1.311 g/cm³ | [4] |
| pKa | 3.99 | [4] |
Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble/Sparingly soluble | [4][5] |
| Ethanol | Soluble | [4][5] |
| Methanol | Soluble | [5] |
| Ether | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Readily soluble | [5] |
Synthesis of 4-Fluorocinnamic Acid
The synthesis of 4-Fluorocinnamic acid is most commonly achieved through condensation reactions, primarily the Knoevenagel condensation and the Perkin reaction.[5][7] These methods involve the reaction of 4-fluorobenzaldehyde with a suitable active methylene compound.
Experimental Protocols
1. Knoevenagel Condensation
The Knoevenagel condensation provides an efficient route to 4-Fluorocinnamic acid by reacting 4-fluorobenzaldehyde with malonic acid in the presence of a basic catalyst.[5][9]
-
Materials:
-
4-fluorobenzaldehyde
-
Malonic acid
-
Pyridine (catalyst and solvent) or Piperidine (catalyst) in a suitable solvent like ethanol
-
Hydrochloric acid (for acidification)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine.
-
Add a catalytic amount of piperidine if not using pyridine as the solvent.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid until the product precipitates out as a solid.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude 4-Fluorocinnamic acid by recrystallization from a suitable solvent, such as ethanol, to obtain a white crystalline solid.
-
2. Perkin Reaction
The Perkin reaction is another classical method for the synthesis of α,β-unsaturated aromatic acids, including 4-Fluorocinnamic acid.[10][11] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[11]
-
Materials:
-
4-fluorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate or potassium acetate
-
Sodium hydroxide (for neutralization)
-
Hydrochloric acid (for acidification)
-
Activated charcoal (for decolorization)
-
-
Procedure:
-
Place 4-fluorobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) into a round-bottom flask fitted with an air condenser.
-
Heat the mixture in an oil bath at 180°C for 5 hours.
-
Allow the reaction mixture to cool slightly and then pour it into a beaker containing water.
-
Boil the mixture for 15 minutes to hydrolyze the excess acetic anhydride.
-
If the product does not crystallize upon cooling, add a concentrated solution of sodium hydroxide to dissolve the acid.
-
Filter the solution to remove any insoluble impurities.
-
Decolorize the filtrate by adding a small amount of activated charcoal and boiling for a few minutes.
-
Filter the hot solution.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the 4-Fluorocinnamic acid.
-
Collect the product by filtration, wash with cold water, and dry. Recrystallize from ethanol if further purification is needed.
-
Spectroscopic Characterization
The structure and purity of synthesized 4-Fluorocinnamic acid are confirmed using various spectroscopic techniques.
Experimental Protocols for Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 4-Fluorocinnamic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[2][12]
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals for trans-4-Fluorocinnamic acid include:
-
A doublet for the vinylic proton alpha to the carbonyl group.
-
A doublet for the vinylic proton beta to the carbonyl group, showing coupling to the alpha proton.
-
Multiplets in the aromatic region corresponding to the protons on the fluorophenyl ring.
-
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. Expected signals include those for the carbonyl carbon, the vinylic carbons, and the carbons of the fluorophenyl ring, showing characteristic C-F coupling.[6][8]
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of 4-Fluorocinnamic acid with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.[7][13]
-
Analysis: The IR spectrum will show characteristic absorption bands:
-
A broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹.[13]
-
A sharp C=O stretching band for the carbonyl group around 1680-1700 cm⁻¹.[13]
-
A C=C stretching band for the alkene group around 1620 cm⁻¹.[13]
-
Bands corresponding to the aromatic C-H and C=C stretching, and a strong C-F stretching band.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Analysis: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI). The mass spectrum will show the molecular ion peak [M-H]⁻ corresponding to the deprotonated molecule.[7] Fragmentation patterns can provide further structural information.
Applications and Biological Relevance
4-Fluorocinnamic acid serves as a crucial intermediate in the synthesis of a wide array of specialty chemicals and biologically active molecules.[1][2]
Pharmaceutical and Agrochemical Synthesis
The presence of the fluorine atom can significantly enhance the pharmacological properties of a molecule, including its metabolic stability and bioavailability.[3] Consequently, 4-Fluorocinnamic acid is a valuable precursor for the synthesis of:
-
Anti-inflammatory agents: Cinnamic acid derivatives are known to modulate inflammatory pathways.[4][14]
-
Anticancer agents: Derivatives have been investigated as inhibitors of oncogenic protein kinases.[3][15]
-
Agrochemicals: Used in the development of new pesticides and herbicides.
Materials Science
The unique electronic and photophysical properties of 4-Fluorocinnamic acid make it a candidate for applications in materials science, including the synthesis of:
-
Polymers and liquid crystals: Its rigid structure can be incorporated into polymer backbones to impart specific properties.[7]
-
Photoresponsive materials: The conjugated system allows for its use in the development of light-sensitive materials.[5]
Signaling Pathway Involvement
While 4-Fluorocinnamic acid itself is primarily a synthetic intermediate, its derivatives have been shown to modulate key cellular signaling pathways implicated in inflammation and cancer. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[4] Cinnamic acid derivatives have been reported to inhibit NF-κB activation.[4]
Below is a diagram illustrating a simplified NF-κB signaling pathway and a hypothetical point of intervention for a 4-Fluorocinnamic acid derivative.
References
- 1. organicreactions.org [organicreactions.org]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. benthamscience.com [benthamscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. asianpubs.org [asianpubs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. longdom.org [longdom.org]
- 12. fchpt.stuba.sk [fchpt.stuba.sk]
- 13. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
